molecular formula C10H15NO3 B3050468 4-Methoxy-3-(2-methoxyethoxy)aniline CAS No. 26181-51-1

4-Methoxy-3-(2-methoxyethoxy)aniline

Cat. No.: B3050468
CAS No.: 26181-51-1
M. Wt: 197.23 g/mol
InChI Key: ZAJAWGOUBJAMPG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-Methoxy-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

4-Methoxy-3-(2-methoxyethoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making the compound valuable in biochemical and pharmacological studies .

Comparison with Similar Compounds

4-Methoxy-3-(2-methoxyethoxy)aniline can be compared with other similar compounds, such as:

    4-Methoxyaniline: Lacks the methoxyethoxy group, making it less versatile in certain chemical reactions.

    3-Methoxy-4-(2-methoxyethoxy)aniline: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

    4-(2-Methoxyethoxy)aniline:

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAWGOUBJAMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445691
Record name 4-methoxy-3-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26181-51-1
Record name 4-methoxy-3-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-3-(2-methoxyethoxy)nitrobenzene (7 g, 30 mmol) and 10% palladium-on-charcoal catalyst (1.4 g) in ethyl acetate (70 ml) was stirred under hydrogen at 3.3 atmospheres pressure for 1 hour. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation. The solid residue was suspended in ethyl acetate, collected by filtration and dried under vacuum to give 4-methoxy-3-(2-methoxyethoxy)aniline (6.1 g, 100%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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